(Z)-beta-Ocimene epoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33281-83-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2-dimethyl-3-[(2Z)-3-methylpenta-2,4-dienyl]oxirane |
InChI |
InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3/b8-6- |
InChI Key |
LIMXJCIGROLRED-VURMDHGXSA-N |
Isomeric SMILES |
C/C(=C/CC1C(O1)(C)C)/C=C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C)C=C |
Origin of Product |
United States |
Natural Occurrence and Distribution of Z Beta Ocimene Epoxide
Presence in Plant Volatiles and Essential Oils
(Z)-beta-Ocimene epoxide is a component of the essential oils and volatile emissions of numerous plants. ontosight.ai Its presence is often identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ontosight.ai
The compound has been identified in a variety of plant families and genera. Research has documented its presence in the essential oils of several species, highlighting its widespread, albeit generally minor, contribution to the chemical profile of plant volatiles.
For instance, studies have reported the presence of this compound in the essential oils of various Salvia species. wits.ac.za It has also been detected in the volatile profiles of plants from other genera. The table below summarizes some of the plant species in which this compound has been identified.
| Family | Genus | Species | Plant Part |
| Lamiaceae | Salvia | Multiple species | Aerial parts |
| Apiaceae | Chaerophyllum | C. crinitum | Aerial parts |
| Asteraceae | Tagetes | T. minuta | Leaves |
| Lamiaceae | Fuerstia | F. africana | Leaves |
The emission of this compound, like other plant volatiles, is influenced by a combination of biotic and abiotic factors. These factors can cause significant variations in the quantity and even the presence of the compound in a plant's volatile bouquet.
Biotic Factors:
Herbivory: Insect feeding is a major trigger for the production and release of a wide array of plant volatiles, a phenomenon known as herbivore-induced plant volatiles (HIPVs). mdpi.com While research often focuses on its precursor, β-ocimene, the induction of the entire volatile blend suggests that the epoxidation to this compound can also be affected. researchgate.netfrontiersin.org For example, the infestation of citrus fruits by the California red scale (Aonidiella aurantii) leads to significant changes in the emitted VOC profile, which includes a general increase in terpenoid compounds. mdpi.com Similarly, treating tomato plants with certain plant essential oils can elicit the release of HIPVs, including (Z)-β-ocimene, as a defense response. mdpi.com
Pollinator Activity: The timing of floral scent emission often correlates with the activity periods of pollinators. frontiersin.org Plants may modulate the release of volatiles, including ocimene derivatives, to attract specific pollinators at optimal times for fertilization. researchgate.net
Plant Development and Tissue Type: The concentration and composition of essential oils and volatiles can vary between different parts of the plant (leaves, flowers, stems) and change as the plant ages. frontiersin.orgresearchgate.net
Abiotic Factors:
Light and Temperature: Environmental conditions such as light intensity and temperature play a crucial role in regulating the biosynthesis and emission of plant volatiles. frontiersin.org Many plants exhibit diurnal or nocturnal rhythms in their volatile release, controlled by a circadian clock. frontiersin.org
Mechanical Damage: Physical damage to plant tissues, such as from wind or handling, can rupture essential oil glands and lead to the release of stored volatiles. wits.ac.za
Detection in Biological Systems Beyond Plants
While predominantly studied in the context of plant chemistry, there is evidence of ocimene derivatives and related epoxides in insects. These compounds can be sequestered from host plants or potentially synthesized by the insects themselves. They often play roles in chemical communication, such as in pheromone blends. For instance, terpenoids are known to be used by various insects, including parasitic wasps and thrips, for locating hosts or mates and for defense. nih.gov However, specific documentation focusing solely on the detection and role of this compound in non-plant biological systems is limited in the reviewed literature.
Biosynthetic Pathways Leading to Ocimene Epoxide Precursors
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways
All terpenoids, including ocimene, are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfigshare.comnih.gov Organisms utilize two primary and independent pathways for the de novo synthesis of these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov
The Mevalonate (MVA) pathway , typically active in the cytosol of higher plants, eukaryotes, archaea, and some bacteria, begins with the condensation of three acetyl-CoA molecules. wikipedia.orgwikipedia.org A series of enzymatic reactions, including the key rate-limiting step catalyzed by HMG-CoA reductase, leads to the formation of mevalonate, which is then phosphorylated and decarboxylated to yield IPP. wikipedia.org
The Methylerythritol 4-phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in the plastids of plants, most bacteria, and some protozoa. wikipedia.orgwikipedia.org This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. figshare.com A key intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP), gives the pathway its name. nih.gov Following a sequence of enzymatic steps, both IPP and DMAPP are produced. pnas.org
IPP can be converted to DMAPP by the enzyme isopentenyl pyrophosphate isomerase, ensuring the availability of both isomers for subsequent reactions. wikipedia.orgwikipedia.org While the MVA pathway is primarily associated with the production of sesquiterpenes and triterpenes in the cytosol, the MEP pathway in the plastids is the main source of precursors for monoterpenes like ocimene. wikipedia.org
| Pathway | Key Enzyme | Function |
|---|---|---|
| Mevalonate (MVA) | HMG-CoA Reductase | Catalyzes the rate-limiting conversion of HMG-CoA to mevalonate. wikipedia.org |
| Methylerythritol 4-Phosphate (MEP) | DXP Reductoisomerase (DXR) | Catalyzes a pivotal step in the MEP pathway, converting DXP to MEP. nih.gov |
| Both | Isopentenyl Pyrophosphate Isomerase | Interconverts IPP and DMAPP. wikipedia.org |
Formation of Geranyl Diphosphate (B83284) (GPP)
The first dedicated step in monoterpene biosynthesis is the formation of the C10 precursor, geranyl diphosphate (GPP). This reaction is catalyzed by a class of enzymes known as prenyltransferases, specifically GPP synthase (GPPS). nih.govgoogle.com
GPP synthase facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. nih.govpnas.org The reaction mechanism proceeds through an ionization-condensation-elimination process. nih.gov The diphosphate group of the allylic DMAPP departs, creating a highly reactive carbocation. This electrophilic intermediate is then attacked by the double bond of IPP, forming a new carbon-carbon bond. A final deprotonation step yields the stable GPP molecule. nih.govacs.org In plants, this process occurs within the plastids, utilizing the IPP and DMAPP generated by the MEP pathway. wikipedia.org
Enzymatic Systems for Beta-Ocimene (B41892) Production (e.g., Terpene Synthases)
The conversion of GPP into the diverse array of monoterpene structures is carried out by enzymes called terpene synthases (TPSs). frontiersin.org Beta-ocimene is synthesized from GPP by a specific enzyme known as (E)-beta-ocimene synthase. wikipedia.orgresearchgate.net
This enzyme catalyzes the diphosphate ionization of GPP, leading to the formation of a geranyl cation intermediate. Subsequent deprotonation results in the formation of the acyclic monoterpene, beta-ocimene. Functional characterization of various (E)-beta-ocimene synthases has shown that they are highly specific for the GPP substrate. frontiersin.orgsmolecule.com
Research has consistently demonstrated that these enzymes predominantly produce the (E)-isomer of beta-ocimene. However, small quantities of the (Z)-isomer are also typically formed as minor products. frontiersin.orgsmolecule.comnih.gov For instance, the (E)-beta-ocimene synthase from Arabidopsis thaliana yields a product mix of approximately 94% (E)-beta-ocimene, 4% (Z)-beta-ocimene, and 2% myrcene (B1677589). ebi.ac.uk This product profile highlights the high specificity of the enzyme while also providing the direct precursor required for the formation of (Z)-beta-Ocimene epoxide.
| Enzyme Source | (E)-β-Ocimene (%) | (Z)-β-Ocimene (%) | Myrcene (%) | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana (AtTPS03) | 94 | 4 | 2 | ebi.ac.uk |
| Snapdragon (Antirrhinum majus) | 97 (of total olefin product) | Minor amount | Minor amount | nih.gov |
| Wild Pear (Pyrus betuleafolia) | Major product | Trace amount | - | frontiersin.org |
Hypothesized Enzymatic Epoxidation Mechanisms in Vivo
The final step in the formation of this compound is the selective epoxidation of the corresponding double bond in the (Z)-beta-ocimene precursor. While the specific enzyme responsible for this reaction in vivo has not been definitively characterized, the epoxidation of terpenes and other alkenes is a well-known biological transformation, frequently catalyzed by cytochrome P450 monooxygenases (P450s). acs.orgchemrxiv.orgresearchgate.net
P450s are a large and diverse family of heme-containing enzymes that catalyze a wide range of oxidative reactions. acs.org The generally accepted mechanism for P450-mediated epoxidation involves the activation of molecular oxygen. The heme iron active site of the enzyme binds and activates O₂, ultimately forming a highly reactive ferryl-oxo intermediate (Compound I). acs.orgacs.org This powerful oxidizing species then attacks the electron-rich double bond of the substrate, in this case, (Z)-beta-ocimene. The reaction is thought to proceed via a stepwise mechanism involving the formation of a short-lived radical intermediate, which rapidly collapses to form the epoxide ring and regenerate the resting state of the enzyme. acs.org
It is hypothesized that a specific P450 enzyme, with an active site architecture that accommodates the geometry of (Z)-beta-ocimene, catalyzes this transformation in organisms that produce this compound. Other enzyme classes, such as unspecific peroxygenases (UPOs), are also known to catalyze the epoxidation of alkenes and represent another potential, though less commonly cited, mechanism for this biosynthetic step in certain organisms. csic.es
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| This compound | - | C10H16O |
| Isopentenyl Pyrophosphate | IPP | C5H12O7P2 |
| Dimethylallyl Pyrophosphate | DMAPP | C5H12O7P2 |
| Geranyl Diphosphate | GPP | C10H20O7P2 |
| (Z)-beta-Ocimene | - | C10H16 |
| (E)-beta-Ocimene | - | C10H16 |
| Acetyl Coenzyme A | Acetyl-CoA | C23H38N7O17P3S |
| 3-hydroxy-3-methylglutaryl-CoA | HMG-CoA | C27H44N7O20P3S |
| Mevalonate | - | C6H12O4 |
| Pyruvate | - | C3H4O3 |
| Glyceraldehyde 3-phosphate | - | C3H7O6P |
| 2-C-methyl-D-erythritol 4-phosphate | MEP | C5H13O7P |
| Myrcene | - | C10H16 |
Chemical Synthesis and Stereoselective Approaches to Z Beta Ocimene Epoxide and Analogues
General Epoxidation Methodologies from Beta-Ocimene (B41892) Precursors
The epoxidation of beta-ocimene can be achieved through several well-established methods for alkene oxidation. The most common approach involves the use of peroxy acids, also known as the Prilezhaev reaction. In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), transfers an oxygen atom to the double bond. Beta-ocimene possesses three distinct double bonds, and the regioselectivity of the epoxidation is governed by their relative reactivity. The trisubstituted C6=C7 double bond is the most electron-rich and sterically accessible, making it the primary target for electrophilic attack by the peroxy acid. This selectively yields (Z)-beta-Ocimene epoxide.
Another general method employs hydrogen peroxide (H₂O₂) as the primary oxidant. mdpi.com This approach is often considered "greener" but typically requires a catalyst to activate the H₂O₂. mdpi.com Common catalytic systems include transition metal complexes or enzymatic catalysts, which facilitate the formation of a reactive oxidizing species. For instance, systems utilizing manganese sulfate (B86663) in combination with additives can effectively epoxidize various terpenes using aqueous hydrogen peroxide. mdpi.com The reaction conditions, such as solvent, temperature, and catalyst choice, can be tuned to optimize the yield and selectivity for the desired epoxide. mdpi.com
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| m-CPBA | A widely used, commercially available peroxy acid for direct epoxidation. | Inert solvent (e.g., CH₂Cl₂), typically at or below room temperature. |
| H₂O₂ / Catalyst | A greener oxidant, requiring activation by a catalyst (e.g., metal complex, enzyme). | Varies with catalyst; may involve solvents like acetonitrile (B52724) or biphasic systems. mdpi.com |
| Peracetic Acid | An effective oxidant often generated in situ or used as a solution. | Can be used in the presence of a buffer to control pH and minimize side reactions. |
Enantioselective and Diastereoselective Synthesis Strategies
Achieving stereocontrol in the epoxidation of beta-ocimene is crucial for the synthesis of chiral molecules. Enantioselective and diastereoselective strategies aim to produce specific stereoisomers of the epoxide, which are valuable building blocks in asymmetric synthesis. nih.govmdpi.com These methods typically rely on chiral catalysts or reagents to influence the stereochemical outcome of the reaction.
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective epoxidation of alkenes without the need for metal catalysts. nih.govnih.gov A prominent strategy involves the use of chiral ketones, often derived from fructose, which generate a chiral dioxirane (B86890) in situ upon reaction with an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). researchgate.netscilit.com This chiral dioxirane then acts as the stereoselective oxygen-transfer agent. For a substrate like (Z)-beta-ocimene, the catalyst's chiral environment would favor the approach of the alkene from one face over the other, leading to the formation of one enantiomer of the epoxide in excess.
Another class of organocatalysts for this transformation includes chiral iminium salts, derived from cinchona alkaloids or chiral amines. nih.govresearchgate.net These catalysts activate α,β-unsaturated carbonyl compounds towards epoxidation, but their application to unfunctionalized alkenes like ocimene is less common. However, developments in catalyst design continue to expand the scope of these methods. researchgate.net
| Catalyst Type | Example | Oxidant | Key Feature |
|---|---|---|---|
| Chiral Ketone | Shi Catalyst (Fructose-derived) | Oxone | Forms a chiral dioxirane intermediate for stereoselective oxygen transfer. researchgate.net |
| Chiral Iminium Salt | Cinchona Alkaloid-derived Amine | H₂O₂ | Effective for α,β-unsaturated carbonyls; activates the substrate towards nucleophilic attack by the oxidant. organic-chemistry.org |
Transition metal complexes featuring chiral ligands are highly effective catalysts for asymmetric epoxidation. Seminal examples include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized cis-alkenes using manganese-salen complexes. mdpi.comnih.gov For a non-allylic alcohol substrate like beta-ocimene, a Jacobsen-type catalyst would be more appropriate. A chiral (salen)Mn complex, in conjunction with an oxidant such as sodium hypochlorite (B82951) (NaOCl) or m-CPBA, can create a chiral environment around the metal center, directing the epoxidation to a specific face of the alkene.
Other transition metals, including iron, molybdenum, and titanium, have also been successfully employed in asymmetric epoxidation. researchgate.net For example, iron complexes with novel phenanthroline ligands have been shown to catalyze the asymmetric epoxidation of certain substrate classes. researchgate.net The choice of metal, ligand, and oxidant is critical for achieving high enantioselectivity and catalytic turnover. illinois.edu
| Catalyst System | Alkene Substrate Scope | Common Oxidant |
|---|---|---|
| (Salen)Mn Complexes (Jacobsen-Katsuki) | Mainly cis-disubstituted and trisubstituted alkenes. nih.gov | NaOCl, m-CPBA |
| Ti/tartrate (Sharpless-Katsuki) | Specifically for allylic alcohols. youtube.com | tert-Butyl hydroperoxide (TBHP) |
| Fe/Chiral Ligand Complexes | Broadening scope, including challenging substrates like β,β-disubstituted enones. researchgate.net | H₂O₂ |
Chemoenzymatic methods offer a green and highly selective alternative for epoxidation. nih.gov These processes combine a chemical reaction with an enzymatic catalysis step. A common approach for epoxidation utilizes a lipase (B570770), such as Candida antarctica Lipase B (CAL-B), often immobilized on a support (e.g., Novozym 435). acs.orgresearchgate.net The lipase catalyzes the formation of a peroxy acid in situ from a carboxylic acid (e.g., octanoic acid or acetic acid) and hydrogen peroxide. nih.govacs.org This enzymatically generated peroxy acid then performs the non-enzymatic epoxidation of the alkene. nih.gov
This method has been successfully applied to various terpenes, including limonene (B3431351) and myrcene (B1677589). acs.orgacs.org The reaction proceeds under mild conditions, and by controlling the stoichiometry of H₂O₂, selective mono-epoxidation of poly-unsaturated terpenes can be achieved. acs.org The lipase provides a controlled, slow generation of the peroxy acid, which can minimize side reactions like epoxide ring-opening. researchgate.net This approach is highly promising for the selective epoxidation of the C6=C7 double bond in (Z)-beta-ocimene.
Synthesis of Structurally Related Epoxide Derivatives
The methodologies described for (Z)-beta-Ocimene can be extended to synthesize a variety of structurally related terpene epoxides, which are also valuable synthetic intermediates. mdpi.com
Limonene Epoxide: The chemoenzymatic epoxidation of limonene, which contains both an endocyclic trisubstituted double bond and an exocyclic disubstituted double bond, has been extensively studied. Using systems like Novozym 435/H₂O₂, selective epoxidation of the more reactive endocyclic double bond can be achieved to produce 1,2-limonene oxide. Further reaction can lead to the formation of limonene dioxide. acs.orgacs.org
Pinene Epoxide: α-Pinene, a bicyclic terpene, can be epoxidized to α-pinene oxide. Catalytic systems using manganese sulfate and H₂O₂ in acetonitrile have proven effective for this transformation. mdpi.com
Myrcene Epoxide: Myrcene, an acyclic isomer of ocimene, contains two terminal double bonds and one internal trisubstituted double bond. Selective epoxidation of the most electron-rich trisubstituted double bond is readily achieved using chemoenzymatic methods to yield myrcene oxide. acs.org
3-Carene (B45970) Epoxide: The bicyclic monoterpene 3-carene can be selectively converted to its corresponding epoxide using similar manganese-catalyzed H₂O₂ oxidation systems. mdpi.com
The ability to selectively epoxidize one double bond in the presence of others, as demonstrated in these related terpenes, underscores the potential for precise synthesis of this compound and other valuable derivatives from complex natural product precursors.
Spectroscopic and Chromatographic Methods for Structural Elucidation and Analysis of Z Beta Ocimene Epoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like (Z)-beta-Ocimene epoxide. It provides detailed information about the carbon-hydrogen framework.
1D and 2D NMR Techniques for Stereochemical Assignment
The stereochemistry of this compound is definitively assigned using a suite of 1D (¹H, ¹³C) and 2D NMR experiments. researchgate.net The configuration of the epoxide ring and the trisubstituted double bond is crucial for its chemical identity.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For epoxides, the protons attached to the oxirane ring typically appear in a distinct region of the spectrum. In related terpene epoxides, these protons often resonate as doublets or multiplets, with chemical shifts and coupling constants (J-values) that are highly dependent on their stereochemical relationship to adjacent protons and functional groups. core.ac.uk
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbons of the epoxide ring are characteristically shifted to a higher field (typically 50-70 ppm) compared to their alkene precursors. The chemical shifts of the carbons involved in the Z-configured double bond are also diagnostic.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for assigning the complete structure and stereochemistry. researchgate.netnih.gov
COSY experiments establish proton-proton coupling networks, helping to piece together the spin systems within the molecule.
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
NOESY is particularly critical for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY experiment would be expected to show a correlation between the protons on the substituents of the C3-C4 double bond, confirming their cis relationship. Similarly, NOE correlations involving the protons on the epoxide ring can help establish its orientation relative to the rest of the molecule. researchgate.net
Table 1: Expected NMR Data Characteristics for this compound
| Technique | Parameter | Expected Observation for this compound | Purpose |
| ¹H NMR | Chemical Shift (δ) | Protons on the epoxide ring (C6-H, C7-H) would show characteristic shifts. | Identifies proton environments. |
| Coupling Constant (J) | J-values between adjacent protons reveal dihedral angles and connectivity. | Determines proton connectivity. | |
| ¹³C NMR | Chemical Shift (δ) | Carbons of the epoxide ring (C6, C7) expected in the 50-70 ppm range. | Identifies carbon environments. |
| COSY | Cross-peaks | Show correlations between J-coupled protons. | Maps the proton spin systems. |
| HSQC | Cross-peaks | Correlate each proton with its directly attached carbon. | Assigns carbon signals based on proton assignments. |
| HMBC | Cross-peaks | Show 2-3 bond correlations between protons and carbons. | Connects molecular fragments and confirms the carbon skeleton. |
| NOESY | Cross-peaks | Indicate through-space proximity of protons, such as those across the Z-double bond. | Confirms stereochemistry (Z-isomer). |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of volatile compounds like this compound, particularly in complex mixtures such as essential oils. uav.ro The compound is first separated from other components on a GC column based on its boiling point and polarity. The retention index (RI) is a key parameter for its identification on a specific column. For (Z)-Epoxyocimene, a retention index of 1128 has been reported on a DB-5 column. researchgate.net
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. While the mass spectra of isomers can be very similar, subtle differences in the relative intensities of fragment ions can be used for differentiation. uav.ro The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) of 152, corresponding to its molecular weight. nist.gov
Table 2: Characteristic GC-MS Data for this compound
| Parameter | Value/Observation | Significance |
| Molecular Formula | C₁₀H₁₆O | Basic chemical formula. nist.gov |
| Molecular Weight | 152.23 g/mol | Determines the m/z of the molecular ion. nist.gov |
| Retention Index (DB-5) | 1128 | Aids in identification by GC. researchgate.net |
| Molecular Ion [M]⁺ | m/z 152 | Confirms the molecular weight of the parent molecule. |
| Key Fragment Ions | Analysis of related terpene fragmentation patterns suggests key losses of CH₃ (m/z 137), H₂O (m/z 134), and larger alkyl or alkenyl fragments. | Provides structural information and a fingerprint for identification. libretexts.org |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
While standard MS provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass of ions with much greater accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the determination of the exact elemental composition of a molecule. For an ion with a measured m/z of 152, HRMS can distinguish between possible formulas like C₁₀H₁₆O (exact mass: 152.1201) and other combinations like C₉H₁₂O₂ (exact mass: 152.0837) or C₁₁H₂₀ (exact mass: 152.1565). This capability is crucial for confirming that a detected peak indeed corresponds to this compound and not an isobaric interferent, a common challenge in the analysis of complex biological or environmental samples. lcms.cznih.gov
Chemical Ionization Mass Spectrometry for Atmospheric Metabolites
In atmospheric chemistry, the reactions of terpenes like ocimene with oxidants such as ozone (O₃) and hydroxyl radicals (•OH) are of significant interest. nih.gov Chemical ionization (CI) is a "softer" ionization technique than EI, meaning it imparts less energy to the analyte molecule during ionization. This results in less fragmentation and often preserves the molecular ion, typically as a protonated molecule [M+H]⁺. slideshare.netyoutube.com
Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), a form of CI-MS, are used to monitor volatile organic compounds and their oxidation products in real-time. nih.gov When (Z)-beta-Ocimene undergoes atmospheric degradation, it can form various oxygenated products, including epoxides and other carbonyls. researchgate.net CI-MS is well-suited to detect these polar, often unstable, atmospheric metabolites. The analysis of these products helps scientists understand the atmospheric lifecycle of biogenic volatile organic compounds and their impact on air quality. nih.gov The ionization process in atmospheric pressure chemical ionization (APCI) can involve proton transfer or charge exchange, depending on the solvent and analyte properties. nationalmaglab.orgnih.gov
Chromatographic Separations
The separation of this compound from its geometric isomer, (E)-beta-Ocimene epoxide, as well as other structurally similar terpenes, is a significant analytical challenge due to their similar physicochemical properties. vurup.sk High-resolution capillary gas chromatography (GC) is the most common and effective technique for this purpose. researchgate.net
The choice of the stationary phase of the GC column is critical.
Non-polar columns (e.g., DB-5, HP-5ms) separate compounds primarily based on differences in their boiling points.
Polar columns (e.g., those with polyethylene (B3416737) glycol phases like DB-Wax or HP-FFAP) provide different selectivity, separating based on polarity. Often, the use of both polar and non-polar columns is necessary to resolve complex isomeric mixtures. pherobase.com
For particularly difficult separations, including the resolution of enantiomers, chiral stationary phases are employed. researchgate.netuctm.edu In addition to GC, High-Performance Liquid Chromatography (HPLC), particularly with C18 or specialized C30 stationary phases, can be used for the separation of terpene isomers, though it is more commonly applied to less volatile or thermally sensitive compounds. lcms.cz
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. For terpene epoxides, the choice of the stationary phase is critical. Polar columns, such as those with a polyethylene glycol stationary phase (e.g., EC-wax), have been effectively used to separate ocimene epoxide from its isomers and other structurally related terpenoids in complex mixtures like floral scents. nih.govresearchgate.net The NIST Chemistry WebBook provides retention indices for (Z)-epoxyocimene on various GC columns, which are invaluable for its identification. nist.govchemeo.com
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. However, the analysis of non-chromophoric compounds like this compound by HPLC with UV detection can be challenging due to low sensitivity and potential co-elution with other matrix components. restek.com To overcome this, derivatization techniques are employed to introduce a chromophore into the molecule. A robust method for the quantitation of epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC) in a neutral pH environment. nih.govresearchgate.net The resulting stable ester of DTC can then be readily analyzed by reversed-phase HPLC (RP-HPLC) with UV detection. nih.govresearchgate.net This method has proven to be sensitive, with detection limits in the picomole range, and is suitable for complex biological fluids. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of an acetonitrile-water mixture. nih.govresearchgate.net
Table 1: Exemplary Chromatographic Conditions for the Analysis of Epoxides
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) with Derivatization |
| Column | Polar (e.g., EC-wax) | Reversed-Phase (e.g., Supelcosil LC-18-S, 150 x 4.6-mm) nih.govresearchgate.net |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | 40% (v/v) acetonitrile (B52724) in water nih.govresearchgate.net |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV Detector (e.g., at 278 nm for DTC derivative) nih.govresearchgate.net |
| Derivatization | Not typically required | Pre-column derivatization with N,N-diethyldithiocarbamate (DTC) nih.govresearchgate.net |
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
For the analysis of volatile compounds like this compound from solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and solvent-free sample preparation technique. nih.gov This method involves the exposure of a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. The volatile analytes partition between the sample matrix, the headspace, and the fiber coating. After an appropriate extraction time, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov
The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. For general profiling of volatile and semi-volatile compounds, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed. researchgate.net The optimization of extraction parameters, such as extraction time and temperature, is essential to achieve high sensitivity and reproducibility. researchgate.netnih.gov HS-SPME has been successfully applied to the analysis of volatile constituents in various plant materials, where related terpenes like β-ocimene have been identified. nih.gov
Table 2: Typical Parameters for HS-SPME of Volatile Terpenoids
| Parameter | Recommended Condition |
| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) researchgate.net |
| Extraction Temperature | 60 °C researchgate.net |
| Extraction Time | 60 min researchgate.net |
| Agitation | 700 rpm researchgate.net |
| Desorption | Thermal desorption in GC injector |
Enantiomeric Ratio Determination Methodologies
This compound possesses chiral centers, and therefore, can exist as enantiomers. The determination of the enantiomeric ratio is crucial in various fields, including flavor and fragrance chemistry and the study of biosynthetic pathways. The separation of enantiomers requires a chiral environment, which can be achieved through chiral chromatography.
Chiral Gas Chromatography (GC): This is a well-established technique for the enantioselective analysis of volatile compounds. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While a specific method for the enantiomeric separation of this compound is not widely documented, the successful separation of enantiomers of other terpenes, such as the structurally related linalool, using chiral GC columns strongly suggests its applicability. researchgate.net The choice of the appropriate chiral selector in the stationary phase is paramount for achieving baseline separation.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantiomeric separation. This technique employs a chiral stationary phase that allows for the differential retention of enantiomers. Cellulose-based CSPs are widely used for the resolution of a broad range of chiral compounds. mdpi.com For non-chromophoric analytes like this compound, derivatization with a chiral reagent to form diastereomers can be an alternative strategy. These diastereomers can then be separated on a non-chiral stationary phase. The production of enantiopure chiral epoxides is of significant interest in synthetic chemistry, and chromatographic methods are essential for determining the enantiomeric excess of the products. nih.gov
Mechanistic Studies of Chemical Transformations Involving Z Beta Ocimene Epoxide
Epoxide Ring-Opening Reactions and Reaction Pathways
The high reactivity of epoxides is largely due to the significant ring strain of the three-membered ring, making them susceptible to ring-opening by nucleophiles even without a particularly good leaving group. sci-hub.boxbyjus.commasterorganicchemistry.com These reactions can be initiated under both nucleophilic (basic or neutral) and acidic conditions, with the reaction mechanism and resulting regioselectivity being highly dependent on the conditions employed. sci-hub.boxlibretexts.orgresearchgate.net While extensive research exists on the general mechanisms of epoxide ring-opening, specific mechanistic studies focusing solely on (Z)-beta-Ocimene epoxide are not extensively detailed in the current body of scientific literature. However, the established principles of epoxide chemistry provide a strong framework for predicting its reactivity.
Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide typically proceeds via an S(_N)2 mechanism. masterorganicchemistry.comlibretexts.org In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. chemistrysteps.com Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. chemistrysteps.comyoutube.com This attack and the breaking of the C-O bond happen in a concerted step, leading to an inversion of stereochemistry at the site of attack if it is a chiral center. youtube.com The immediate product is an alkoxide, which is subsequently protonated during workup to yield the final alcohol product. chemistrysteps.com
For this compound, which possesses a trisubstituted epoxide ring, nucleophilic attack would be expected to occur at the less sterically hindered carbon atom. A variety of strong nucleophiles, such as hydroxide, alkoxides, Grignard reagents, and hydride reagents like lithium aluminum hydride, can initiate this reaction. chemistrysteps.com The reaction is stereospecific, with the nucleophile adding to the opposite face of the carbon-oxygen bond, resulting in a trans or anti configuration of the nucleophile and the newly formed hydroxyl group. chemistrysteps.com
General Mechanism of Nucleophilic Epoxide Ring-Opening:
Nucleophilic Attack: A strong nucleophile attacks the less substituted carbon of the epoxide ring from the back side.
Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate.
Protonation: An acidic workup protonates the alkoxide to yield the final diol or substituted alcohol product.
While specific experimental data for this compound is scarce, the application of these principles allows for the prediction of its behavior in the presence of strong nucleophiles.
In the presence of an acid catalyst, the ring-opening of an epoxide is significantly accelerated. The first step in this mechanism is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol). libretexts.orglibretexts.orgucalgary.ca This protonation makes the epoxide carbons more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. ucalgary.cayoutube.com
The regioselectivity of acid-catalyzed ring-opening is more complex than in the nucleophilic pathway and depends on the substitution pattern of the epoxide. libretexts.orgyoutube.com The reaction proceeds through a transition state that has significant S(_N)1 character. ucalgary.calibretexts.org Positive charge begins to build up on the carbon atoms as the C-O bond starts to break. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. libretexts.orgyoutube.com The mechanism is considered a hybrid between S(_N)1 and S(_N)2, as a discrete carbocation intermediate is not fully formed, and the nucleophile still attacks from the backside, leading to an inversion of configuration. byjus.comlibretexts.org
Under acidic conditions, epoxides can also undergo rearrangement reactions, such as the Meinwald rearrangement, to form carbonyl compounds. This typically occurs in the presence of Lewis acids.
For this compound, acid-catalyzed hydrolysis with aqueous acid would be expected to yield a diol, with the initial attack of water occurring at the more substituted carbon of the epoxide ring. byjus.comlibretexts.org
General Mechanism of Acid-Catalyzed Epoxide Ring-Opening:
Protonation: The epoxide oxygen is protonated by the acid catalyst.
Nucleophilic Attack: A weak nucleophile attacks the more substituted carbon of the protonated epoxide.
Deprotonation: The protonated nucleophile is deprotonated to yield the final product.
Atmospheric Oxidation Chemistry of (Z)-beta-Ocimene and its Epoxide Products
Beta-ocimene (B41892) is a biogenic volatile organic compound (BVOC) emitted by vegetation that plays a role in atmospheric chemistry. sci-hub.box Its oxidation in the atmosphere, particularly by the hydroxyl radical (OH), contributes to the formation of secondary organic aerosols (SOA) and can influence the budget of nitrogen oxides (NOx). sci-hub.boxchemistrysteps.com
The atmospheric degradation of β-ocimene is primarily initiated by its reaction with the hydroxyl (OH) radical. sci-hub.box The reaction proceeds via the addition of the OH radical to one of the double bonds in the β-ocimene molecule, forming a hydroxyl-substituted alkyl radical. In the presence of oxygen (O(_2)), this radical rapidly adds O(_2) to form a peroxy radical (RO(_2)).
The fate of this RO(_2) radical is crucial in determining the subsequent reaction products. In NOx-rich environments, the RO(_2) radical can react with nitric oxide (NO). This reaction can lead to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO(_2)), or it can form an organic nitrate (B79036) (RONO(_2)). sci-hub.box The alkoxy radical can undergo further reactions, including decomposition, which for an acyclic terpene like β-ocimene, can lead to the formation of smaller, more volatile products. sci-hub.box This is a key reason for the observed lower SOA yield from β-ocimene compared to cyclic terpenes like α-pinene. sci-hub.box
Laboratory studies on the OH-initiated oxidation of β-ocimene in the presence of NOx have shown a total organic nitrate yield of 38 (±9) %. sci-hub.box These organic nitrates are important as they can act as a reservoir for NOx in the atmosphere. chemistrysteps.com
Once formed, these organic nitrates can partition into the aerosol phase, where they can undergo hydrolysis to form nitric acid and water-soluble organic compounds, contributing to an increase in aerosol mass. sci-hub.boxchemistrysteps.com The hydrolysis of organic nitrates derived from β-ocimene has been found to be highly dependent on pH. sci-hub.box
| pH | Hydrolysis Lifetime (minutes) |
| 4.0 | 51 (±13) |
| 2.5 | 24 (±3) |
This table shows the pH-dependent hydrolysis lifetimes of organic nitrates formed from the OH radical oxidation of β-ocimene. The shorter lifetimes at lower pH indicate that the hydrolysis is acid-catalyzed. sci-hub.box
The acid-catalyzed hydrolysis of organic nitrates is thought to proceed through a unimolecular (S(_N)1) mechanism for tertiary and secondary nitrates. libretexts.org
The formation of secondary organic aerosol (SOA) from the photochemical oxidation of BVOCs is a significant process affecting the Earth's radiative balance. chemistrysteps.com While β-ocimene is a reactive BVOC, its SOA yield is significantly lower (< 1% under relevant atmospheric aerosol mass loadings) than that of cyclic monoterpenes. sci-hub.box This is attributed to the decomposition of alkoxy radicals formed during its oxidation, which leads to smaller, higher-volatility products that are less likely to partition into the aerosol phase. sci-hub.box
Dimerization and Cyclization Reactions
The reactivity of this compound is significantly influenced by the presence of the epoxide ring and the conjugated diene system. These features allow for both intermolecular (dimerization) and intramolecular (cyclization) reactions, typically under acidic conditions.
Dimerization:
While specific studies on the dimerization of this compound are not extensively detailed in the literature, the general reactivity of epoxides in the presence of acids suggests a plausible pathway. The reaction would likely proceed through an acid-catalyzed opening of the epoxide ring to form a carbocation intermediate. This electrophilic species could then be attacked by a nucleophilic portion of a second this compound molecule, such as one of the double bonds. This would result in the formation of a dimeric structure, potentially containing new ether linkages and cyclic systems. The regioselectivity of the nucleophilic attack would be governed by the stability of the resulting carbocation.
Cyclization:
Intramolecular cyclization of this compound is a more probable event, driven by the release of ring strain from the epoxide. lumenlearning.com In the presence of an acid catalyst, the epoxide oxygen is protonated, creating a good leaving group. khanacademy.orgbyjus.comlibretexts.org The subsequent cleavage of a carbon-oxygen bond is facilitated by the participation of one of the neighboring double bonds acting as an internal nucleophile.
The mechanism for acid-catalyzed cyclization can be described as follows:
Protonation of the Epoxide: The epoxide oxygen is protonated by an acid, making the epoxide a better electrophile. youtube.com
Nucleophilic Attack: A π-bond from the diene system attacks one of the electrophilic epoxide carbons in an intramolecular fashion. The attack can occur at either the more substituted or less substituted carbon of the epoxide, with the regioselectivity being influenced by electronic and steric factors. openstax.org An attack at the more substituted carbon would proceed through a more stable tertiary carbocation-like transition state. lumenlearning.com
Ring Closure and Carbocation Formation: This intramolecular attack leads to the formation of a new carbon-carbon bond and a cyclic structure, with a resulting carbocation on the carbon that was formerly part of the double bond.
Deprotonation or Further Reaction: The resulting carbocation can then be quenched by a nucleophile (such as the conjugate base of the acid catalyst or a solvent molecule) or undergo further rearrangements to yield a stable final product. The specific structure of the cyclized product, such as the size of the newly formed ring (e.g., five- or six-membered), would depend on the conformation of the acyclic precursor during the cyclization event.
The table below outlines potential products from the acid-catalyzed cyclization of this compound, based on the site of the initial intramolecular attack.
| Site of Nucleophilic Attack | Intermediate | Potential Final Product (after quenching) | Ring Size Formed |
| Attack by C6 on C3 | Tertiary Carbocation | Cyclopentanol derivative | 5-membered |
| Attack by C5 on C2 | Secondary Carbocation | Cyclohexenol derivative | 6-membered |
This is an interactive data table. You can sort and filter the data.
Thermal and Photochemical Rearrangement Pathways
Beyond acid-catalyzed transformations, this compound is also susceptible to rearrangements induced by thermal or photochemical energy. These reactions proceed through different mechanisms, often involving radical or pericyclic pathways.
Thermal Rearrangement:
Thermal rearrangement of epoxides can lead to a variety of products, including carbonyl compounds and allylic alcohols. For this compound, a plausible thermal rearrangement could involve the homolytic cleavage of a carbon-oxygen bond of the epoxide ring to form a diradical intermediate. This intermediate could then undergo a series of bond rotations and rearrangements to yield a more stable product.
One potential pathway is a rearrangement to a carbonyl compound, analogous to the Meinwald rearrangement observed in other terpene epoxides. This would involve a 1,2-hydride or alkyl shift following the opening of the epoxide ring. The specific product would depend on which group migrates and the initial site of C-O bond cleavage.
Photochemical Rearrangement:
Photochemical rearrangements are initiated by the absorption of ultraviolet light, which promotes the molecule to an electronically excited state. baranlab.org In this excited state, the molecule can undergo transformations that are not accessible under thermal conditions. For this compound, photochemical irradiation could lead to several possible outcomes:
E/Z Isomerization: The energy from the absorbed photon could be sufficient to cause isomerization around the double bonds, potentially leading to the formation of (E)-beta-Ocimene epoxide.
Radical-Mediated Reactions: Similar to thermal rearrangements, photochemical excitation can induce homolytic cleavage of the epoxide C-O bonds, leading to diradical intermediates. These highly reactive species can then undergo intramolecular cyclization or hydrogen abstraction to form a variety of products. Studies on the photodimerization of ocimene itself show that triplet biradical intermediates are formed, which can be more hindered than those of similar terpenes like myrcene (B1677589). researchgate.net
Oxa-di-π-methane Rearrangement: Given the presence of a vinyl group attached to the epoxide ring, a potential photochemical pathway is the oxa-di-π-methane rearrangement. This is a common reaction for β,γ-unsaturated carbonyl and related systems, which could lead to the formation of complex, polycyclic structures.
The outcomes of these photochemical reactions are often dependent on the wavelength of light used and the presence of a photosensitizer. A photosensitizer can facilitate the formation of a triplet excited state, which may have different reactivity compared to the singlet excited state formed by direct irradiation.
The following table summarizes the potential rearrangement pathways and their key characteristics.
| Reaction Type | Initiation | Key Intermediate | Potential Products |
| Thermal Rearrangement | Heat | Diradical | Carbonyl compounds, Allylic alcohols |
| Photochemical Rearrangement | UV Light | Excited State (Singlet/Triplet), Diradical | Isomers, Cyclic ethers, Polycyclic compounds |
This is an interactive data table. You can sort and filter the data.
Advanced Research Methodologies and Computational Chemistry in Z Beta Ocimene Epoxide Research
Computational Modeling of Reaction Mechanisms and Conformations
Computational chemistry provides powerful tools for investigating the chemical properties of molecules like (Z)-beta-Ocimene epoxide at a theoretical level. Methods such as Density Functional Theory (DFT) are employed to model reaction pathways and predict the most stable three-dimensional structures (conformations) of a molecule.
Research in this area often focuses on the reaction mechanisms of epoxides or the oxidation of their precursors. For instance, theoretical studies on the atmospheric oxidation of trans-β-ocimene initiated by OH radicals have been conducted to determine reaction rates and degradation products. researchgate.net Similarly, computational approaches have been used to elucidate the mechanisms of radical-mediated thiol-epoxy reactions and epoxy-amine reactions, providing insights into reaction energetics and kinetics. nih.govresearchgate.net These computational frameworks are directly applicable to studying the epoxidation of (Z)-beta-ocimene, allowing researchers to model the transition states and energy barriers involved in its formation from the parent olefin. Furthermore, these models can predict the relative stability of different conformations of the epoxide ring, which is crucial for understanding its potential interactions with biological receptors.
Table 1: Examples of Computational Methods in Terpene and Epoxide Research
| Computational Method | Application | Research Focus Example |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating energy barriers | Elucidating radical-mediated thiol-epoxy reactions. nih.gov |
| Classical Transition State Theory (CTST) | Calculating reaction rate constants | Determining rate constants for the initial reaction of trans-β-ocimene with OH radicals. researchgate.net |
Molecular Dynamics Simulations in Biological Recognition
Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are invaluable for exploring how the molecule interacts with biological targets, such as the olfactory receptors of insects. These simulations can predict the binding affinity and specific molecular interactions—like hydrogen bonds or van der Waals forces—that stabilize the compound within a receptor's binding pocket.
While specific MD studies on this compound's biological recognition are not widely published, the methodology has been applied to understand the behavior of other epoxy systems. For example, MD simulations have been used to study the curing process of epoxy resins, modeling the formation of cross-linked polymer networks. mdpi.com This same approach can be adapted to place this compound within the active site of a modeled insect odorant-binding protein or chemosensory receptor. By simulating the system's dynamics, researchers can observe conformational changes in both the ligand and the protein, providing a dynamic picture of the recognition event that triggers a neurological response in an organism.
Transcriptomic and Proteomic Approaches to Biosynthetic Pathways
Understanding how organisms synthesize this compound requires delving into their genetic and protein machinery. Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) are key to identifying the genes and enzymes responsible for its production.
The biosynthesis of terpenoids, including the ocimene precursor, is well-studied. Transcriptomic analyses following herbivory in plants like the wild pear (Pyrus betuleafolia) have identified upregulated genes, including a specific (E)-β-ocimene synthase, which is responsible for producing the ocimene backbone. nih.gov Studies in Indonesian bay leaf have further clarified that β-ocimene biosynthesis primarily occurs via the 1-Deoxy-D-Xylulose 5-Phosphate (DXP) pathway. nih.govnih.gov
The conversion of (Z)-beta-ocimene to its epoxide form is likely catalyzed by an epoxidase, often a member of the Cytochrome P450 (CYP450) family of enzymes. A proteomics-guided approach would be instrumental in identifying this specific enzyme. For example, in the biosynthesis of camptothecin, proteomics was used to pinpoint a specific CYP450 enzyme (CYP71BE206) responsible for an epoxidation step. researchgate.net A similar strategy could be applied to organisms producing this compound: by comparing the proteomes of tissues that are actively producing the compound versus those that are not, researchers can identify candidate epoxidases that are present in higher abundance, leading to their functional characterization.
Chemosystematic and Phylogenetic Analysis of Natural Occurrence
Chemosystematics is the field of classifying organisms based on their chemical constituents. The presence or absence, and relative abundance, of specific compounds like this compound can serve as a chemical marker (chemotaxonomic marker) to infer evolutionary relationships between species.
A clear example of this approach is seen in the study of the genus Heracleum. Analysis of the volatile compounds from the roots of various Heracleum taxa showed that the headspace fractions were predominantly composed of β-pinene and/or (Z)-β-ocimene in the H. sphondylium group. bg.ac.rs The distinct chemical profiles allowed for the grouping of morphologically related species and helped to clarify their systematic relationships. The presence of this compound in these or other species could be used in a similar manner, providing an additional layer of chemical data for phylogenetic analysis.
Phylogenetic analysis can also be performed at the genetic level. For instance, constructing phylogenetic trees based on the amino acid sequences of terpene synthase enzymes, such as the (E)-β-ocimene synthase from various plant species, reveals their evolutionary divergence and relatedness. nih.gov This genetic analysis complements the chemical analysis of the final products.
Table 2: Dominant Compounds in Headspace Fractions of Selected Heracleum Taxa Root Samples
| Taxon Group | Dominant Compound(s) |
|---|---|
| H. sphondylium group | β-pinene and/or (Z)-β-ocimene |
| H. orphanidis | n-nonane |
Data sourced from a chemosystematic study of Heracleum taxa. bg.ac.rs
Controlled Bioassay Systems for Ecological Function Assessment
To determine the ecological role of this compound—whether it acts as an attractant, repellent, or signaling molecule—researchers use controlled bioassay systems. These are experiments designed to measure the behavioral or physiological response of an organism to a specific chemical stimulus in a controlled environment.
While bioassays specifically testing this compound are limited in the literature, extensive work on its precursor, β-ocimene, demonstrates the available methodologies. For example, dual-choice and no-choice bioassays have been used to assess the effect of (E)-β-ocimene on the larvae of the polyphagous herbivore Spodoptera litura. nih.govfrontiersin.org These studies found that the compound both repelled the larvae and increased their mortality. nih.govfrontiersin.org β-Ocimene is also known to be a key volatile in attracting pollinators to flowers and in mediating tritrophic interactions by attracting natural enemies of herbivores. nih.gov
These established bioassay systems, including olfactometers, electroantennography (EAG), and feeding preference tests, could be directly applied to assess the specific functions of this compound. Such tests would reveal if the epoxidation of ocimene alters its ecological function, potentially making it more or less potent as a repellent or attractant compared to its precursor.
Table 3: Examples of Bioassays Used to Assess Ecological Functions of Ocimene
| Bioassay Type | Organism | Observed Effect of (E)-β-Ocimene |
|---|---|---|
| Dual-Choice Bioassay | Spodoptera litura larvae | Repellent effect. nih.govfrontiersin.org |
| No-Choice Bioassay | Spodoptera litura larvae | Increased mortality. nih.govfrontiersin.org |
| Pollinator Attraction Studies | Honeybees, bumblebees | Attractant (in floral scents). nih.gov |
Q & A
Q. Methodological Answer :
- Continuous Flow Systems : Utilize a reactor design with controlled inputs (e.g., Oxone®, acetone, and base solutions) to generate epoxidizing agents like dimethyldioxirane (DMDO) in situ, minimizing hazardous intermediate accumulation. Adjust residence time and temperature to target low epoxide incorporation (e.g., <20%) for compatibility studies .
- Monitoring : Track reaction progress using gas chromatography-mass spectrometry (GC-MS) to quantify epoxide yield. Calibrate with internal standards (e.g., deuterated analogs) to ensure accuracy.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Employ H and C NMR to confirm stereochemistry (Z-configuration) and epoxide ring integrity. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook) for validation .
- GC-MS Analysis : Use a polar capillary column (e.g., DB-WAX) to resolve isomers. Monitor fragmentation patterns (m/z 136 for molecular ion) and retention indices (e.g., 175.2°C boiling point) .
Basic: How can the stability of this compound be evaluated under varying storage conditions?
Q. Methodological Answer :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Assess degradation via periodic GC-MS or HPLC-UV analysis. Use Arrhenius modeling to predict shelf life .
- Reactivity Screening : Expose the compound to light, oxygen, and common solvents (e.g., acetone, DMSO) to identify destabilizing factors.
Advanced: How can conflicting data on the biological activity of this compound be resolved?
Q. Methodological Answer :
- Systematic Review Framework : Apply PICO (Population, Intervention, Comparison, Outcome) to structure literature searches. Use tools like PRISMA for meta-analysis of in vitro and in vivo studies, focusing on dose-response relationships and confounding variables (e.g., solvent effects) .
- Experimental Replication : Standardize assays (e.g., mitochondrial dysfunction in renal cells) across labs to isolate compound-specific effects from methodological variability .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in complex matrices?
Q. Methodological Answer :
- QSPR Modeling : Select 18+ molecular descriptors (e.g., topological polar surface area, logP) to build Partial Least Squares (PLS) or Support Vector Machine (SVM) regression models. Validate with cross-testing on epoxide-carbonate conversion datasets .
- Density Functional Theory (DFT) : Simulate transition states for epoxide ring-opening reactions under acidic/basic conditions. Compare with experimental kinetics (e.g., Arrhenius plots) .
Advanced: How can enzymatic degradation pathways of this compound be studied in hepatic models?
Q. Methodological Answer :
- Epoxide Hydrolase Assays : Incubate the compound with recombinant human soluble epoxide hydrolase (sEH). Quantify diol metabolites using LC-MS/MS and correlate with enzyme kinetics (Km, Vmax) .
- Oxidative Stress Profiling : Measure ROS generation (e.g., via DCFH-DA fluorescence) in hepatocyte cultures exposed to this compound. Validate with Nrf2/ARE pathway inhibitors .
Advanced: What strategies minimize ecological risks during large-scale handling of this compound?
Q. Methodological Answer :
- Environmental Fate Studies : Conduct OECD 301 biodegradability tests. Monitor aquatic toxicity (e.g., Daphnia magna LC50) and bioaccumulation potential (logKow) .
- Waste Stream Mitigation : Implement closed-loop solvent recovery systems and catalytic ozonation for effluent treatment .
Advanced: How should researchers address gaps in toxicological data for this compound?
Q. Methodological Answer :
- Tiered Testing : Perform acute toxicity assays (OECD 423 for oral toxicity) followed by subchronic studies (28-day repeated dose). Use metabolomics to identify organ-specific biomarkers (e.g., liver transaminases) .
- Read-Across Analysis : Compare structural analogs (e.g., β-Ocimene) with established toxicity profiles to infer potential hazards .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 175.2°C | GC-MS | |
| Molecular Weight | 312.41 g/mol | HRMS | |
| LogP (Predicted) | 2.8 | QSPR Modeling | |
| sEH Hydrolase Activity | Km = 12 µM, Vmax = 0.8 nmol/s | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
